

PVTX-405 In Vitro Cell Culture: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PVTX-405 is a novel, potent, and highly selective orally active molecular glue degrader of the transcription factor IKZF2 (Helios).[1][2] By inducing the degradation of IKZF2, **PVTX-405** has demonstrated significant potential in cancer immunotherapy by destabilizing regulatory T cells (Tregs) and enhancing anti-tumor immune responses.[2][3][4] These application notes provide detailed protocols for the in vitro characterization of **PVTX-405**, focusing on its mechanism of action and cellular effects. The provided methodologies for key experiments, including IKZF2 degradation assays, cytokine secretion analysis, and T-cell function assessment, will enable researchers to effectively evaluate **PVTX-405** and similar molecules in a laboratory setting.

Introduction

Targeted protein degradation has emerged as a promising therapeutic strategy in oncology. Molecular glue degraders are small molecules that induce novel interactions between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[5] **PVTX-405** exemplifies this approach by selectively targeting IKZF2, a key transcription factor for the stability and function of immunosuppressive Tregs in the tumor microenvironment.[2][4] The degradation of IKZF2 by **PVTX-405** leads to increased production of the pro-inflammatory cytokine IL-2 and a reduction in the suppressive activity of Tregs, thereby promoting effector T-cell (Teff) proliferation and anti-tumor immunity.[2][3][4]



This document outlines the experimental protocols for the in vitro evaluation of **PVTX-405**, providing a framework for its investigation in cell culture systems.

Data Presentation

Table 1: In Vitro Potency and Selectivity of PVTX-405

Parameter	Cell Line	Value	Reference
IKZF2 Degradation (DC50)	Jurkat	6.3 nM	[1][6]
IKZF2 Degradation (DC50)	Not Specified	0.7 nM	[1][2]
IKZF2 Degradation (Dmax)	Jurkat	65%	[1]
IKZF2 Degradation (Dmax)	Not Specified	91%	[1][2]
hERG Inhibition (IC50)	N/A	48 μΜ	[1]

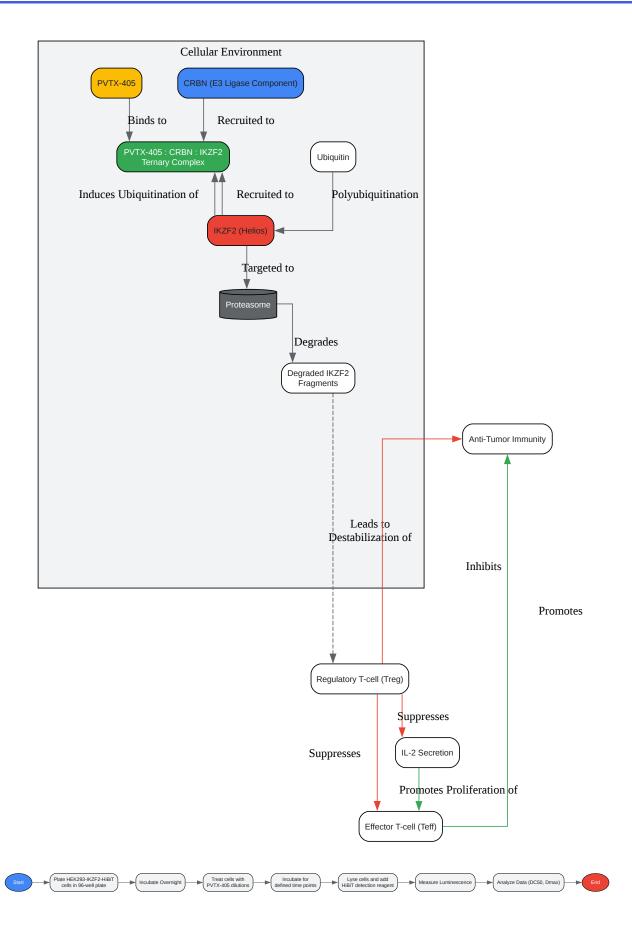
Table 2: Effects of PVTX-405 on T-Cell Function

Assay	Cell Type	Treatment	Observation	Reference
IL-2 Secretion	Jurkat T cells	PVTX-405 (1- 1000 nM, 24h)	Increased IL-2 production	[1]
Treg Suppression	Human Tregs and Teffs	PVTX-405 (0.1- 1000 nM, 3-6h)	Reduced Treg suppressive activity, increased Teff proliferation	[1]

Signaling Pathway

The mechanism of action of **PVTX-405** involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of IKZF2.







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